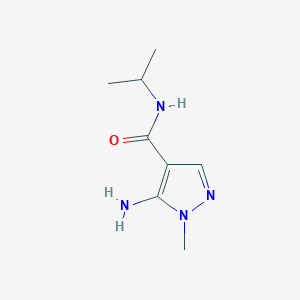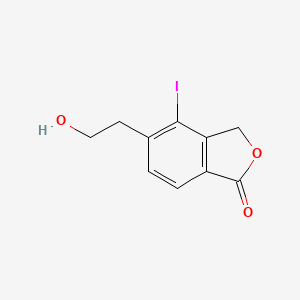
5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyethyl)-4-iodo-2-benzofuran-1(3H)-one is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one typically involves the iodination of a benzofuran derivative followed by the introduction of a hydroxyethyl group. One common method is to start with 2-benzofuran-1(3H)-one and perform an electrophilic iodination reaction using iodine and a suitable oxidizing agent. The resulting 4-iodo-2-benzofuran-1(3H)-one can then be reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxyethyl)-4-iodo-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 5-(2-Carboxyethyl)-4-iodo-2-benzofuran-1(3H)-one.
Reduction: 5-(2-Hydroxyethyl)-2-benzofuran-1(3H)-one.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Hydroxyethyl)-4-iodo-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Hydroxyethyl)-4-methyl-2-benzofuran-1(3H)-one: Similar structure but with a methyl group instead of an iodine atom.
5-(2-Hydroxyethyl)-4-chloro-2-benzofuran-1(3H)-one: Similar structure but with a chlorine atom instead of an iodine atom.
5-(2-Hydroxyethyl)-4-bromo-2-benzofuran-1(3H)-one: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
The presence of the iodine atom in 5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one can significantly influence its reactivity and biological activity compared to its chloro, bromo, and methyl analogs. Iodine is larger and more polarizable, which can enhance interactions with biological targets and potentially improve the compound’s efficacy in medicinal applications.
Propriétés
Formule moléculaire |
C10H9IO3 |
|---|---|
Poids moléculaire |
304.08 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H9IO3/c11-9-6(3-4-12)1-2-7-8(9)5-14-10(7)13/h1-2,12H,3-5H2 |
Clé InChI |
HYKCYPCRHDUFKS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2I)CCO)C(=O)O1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
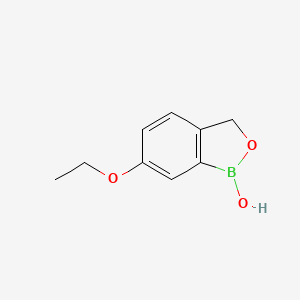

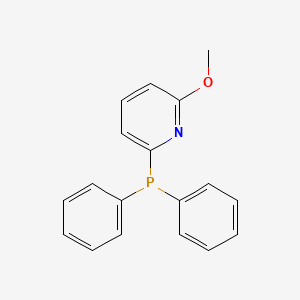
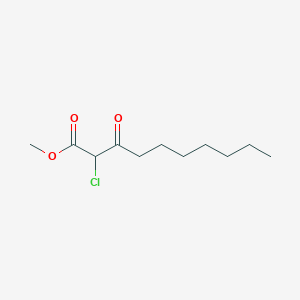
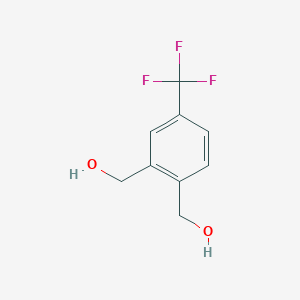
![2,2-Diphenyl-2h-naphtho[1,2-b]pyran](/img/structure/B8570839.png)
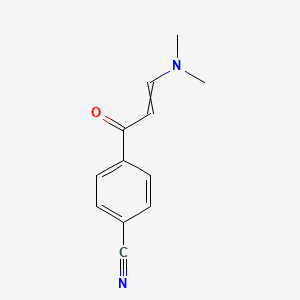
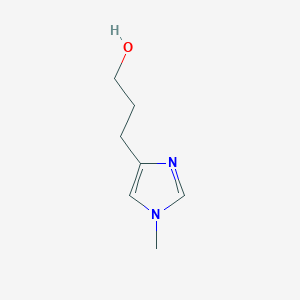
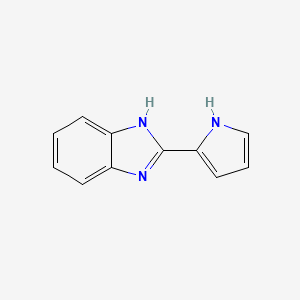
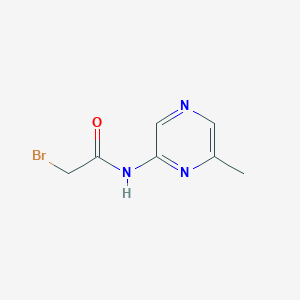
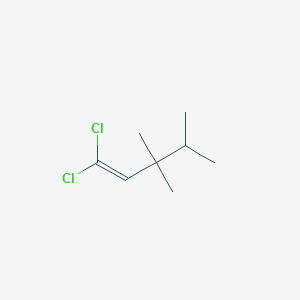
![1H-imidazo[4,5-c]quinolin-4-ol](/img/structure/B8570899.png)
![1-[5-Fluoro-2-(methylthio)phenyl]ethanone](/img/structure/B8570903.png)
